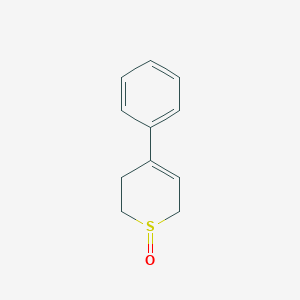
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring. This compound features a phenyl group attached to the thiopyran ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, a phenyl-substituted diene can undergo cyclization with a sulfur source under acidic or basic conditions to form the thiopyran ring.
Sulfur Insertion: Another method involves the insertion of sulfur into a pre-formed phenyl-substituted pyran ring. This can be achieved using sulfurizing agents such as sulfur dichloride or elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation, nitration, or sulfonation can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules. Its unique structure can be used to study the reactivity of sulfur-containing heterocycles.
Biology: Potential use as a probe to study biological systems that interact with sulfur-containing compounds.
Medicine: Possible applications in drug discovery and development, particularly for compounds that target sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one would depend on its specific application. In general, the sulfur atom in the thiopyran ring can interact with various molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran: The parent compound without the phenyl group.
4-Phenyl-1,2,3,6-tetrahydropyridine: A similar compound with a nitrogen atom instead of sulfur.
4-Phenyl-3,6-dihydro-2H-pyran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
4-Phenyl-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is unique due to the presence of the sulfur atom in the ring, which imparts different chemical properties compared to its oxygen or nitrogen analogs
Propiedades
Número CAS |
96354-46-0 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
4-phenyl-3,6-dihydro-2H-thiopyran 1-oxide |
InChI |
InChI=1S/C11H12OS/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6H,7-9H2 |
Clave InChI |
OGWJMGJGAMZHHB-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


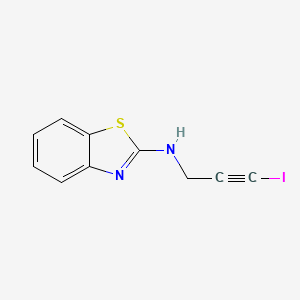


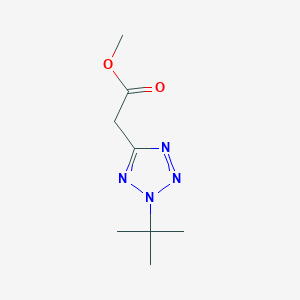
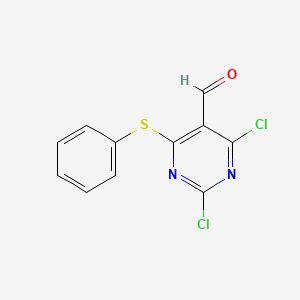

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
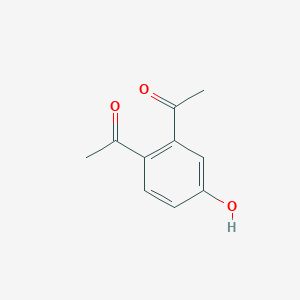

![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)



![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
